5-methyl-1H-indazol-7-amine
CAS No.:
Cat. No.: VC16002319
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9N3 |
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Molecular Weight | 147.18 g/mol |
IUPAC Name | 5-methyl-1H-indazol-7-amine |
Standard InChI | InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11) |
Standard InChI Key | FFBDLCRXBHZDQQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=C1)N)NN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The molecular formula of 5-methyl-1H-indazol-7-amine is C₈H₉N₃, with a molecular weight of 147.18 g/mol . Its IUPAC name is 5-methyl-1H-indazol-7-amine, and it exists as a tautomer with the 2H-indazole form (5-methyl-2H-indazol-7-amine) . Key structural features include:
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A planar indazole core with a methyl substituent at position 5.
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An amine group (-NH₂) at position 7, which enhances hydrogen-bonding potential.
The compound’s SMILES representation is CC1=C2C(=CC(=C1)N)N=NC2, reflecting its fused bicyclic system and substituent positions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-methyl-1H-indazol-7-amine typically involves cyclization strategies. One common method includes:
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Cyclization of 2-Azido-Benzaldehyde Derivatives:
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Reaction of 2-azido-5-methylbenzaldehyde with ammonia or ammonium acetate under reductive conditions (e.g., using hydrogen and palladium catalysts).
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This approach yields the indazole core while introducing the amine group via in situ reduction.
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Metal-Catalyzed Reactions:
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Copper- or silver-catalyzed cyclization of substituted aryl azides with amines, as reported for similar indazole derivatives.
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Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability. A patented method involves:
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Continuous-Flow Reactors: Enabling high-throughput synthesis under controlled temperature and pressure .
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Catalytic Hydrogenation: Using Raney nickel or palladium on carbon to reduce intermediate nitro groups to amines.
Industrial and Material Science Applications
Agrochemical Development
The amine and methyl groups make this compound a candidate for synthesizing herbicides and fungicides. Its derivatives can act as enzyme inhibitors in plant pathogens, enhancing crop resilience .
Dye and Pigment Synthesis
Indazole derivatives contribute to azobenzene-based dyes, where the amine group facilitates coupling reactions. Applications include:
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Textile Dyes: Providing UV stability and color fastness.
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Photochromic Materials: Used in smart lenses and optical storage devices .
Comparative Analysis with Analogous Compounds
Compound | CAS Number | Molecular Formula | Key Differences | Biological Activity |
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5-Methyl-1H-indazol-7-amine | 97990-19-7 | C₈H₉N₃ | Methyl at C5, amine at C7 | Kinase inhibition (predicted) |
7-Methyl-1H-indazol-5-amine | 844882-18-4 | C₈H₉N₃ | Methyl at C7, amine at C5 | Antitumor (IC₅₀ = 12 μM) |
1H-Indazole | 271-44-3 | C₇H₆N₂ | Unsubstituted indazole core | Base structure for drug design |
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Position-specific functionalization requires precise control to avoid regioisomeric byproducts.
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Pharmacological Data Gaps: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: To optimize bioactivity.
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Targeted Delivery Systems: Enhancing bioavailability through nanoparticle encapsulation or prodrug strategies.
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